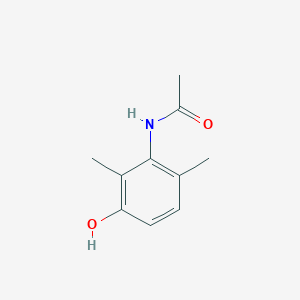

N-(3-Hydroxy-2,6-dimethylphenyl)acetamide

Übersicht

Beschreibung

N-(3-Hydroxy-2,6-dimethylphenyl)acetamide is a chemical compound that is structurally related to various acetamide derivatives synthesized for different applications, including anticonvulsant activity, silylation reactions, and potential anticancer properties. Although the exact compound is not directly studied in the provided papers, the related compounds offer insights into the potential characteristics and applications of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, silylation, and esterification. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides involves the investigation of their anticonvulsant activity, indicating a potential method for synthesizing similar compounds with biological activity . Silylation reactions, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, involve the formation of silaheterocyclic compounds and could provide a pathway for modifying the hydroxy group in N-(3-Hydroxy-2,6-dimethylphenyl)acetamide . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through reactions with amines and acetic acid derivatives suggests a method for introducing the acetamide group .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide group attached to an aromatic ring, which can be substituted with various groups such as methyl or hydroxyl groups. X-ray crystallography and NMR spectroscopy are commonly used to determine the conformation and bonding parameters of these molecules . The molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provides insights into how the structure of such compounds can interact with biological targets .

Chemical Reactions Analysis

Acetamide derivatives undergo various chemical reactions, including silylation, which can lead to the formation of silanols and other silanes . The reactivity of the amide group is also a point of interest, as seen in the synthesis of N-substituted benzyl acetamides, which are intermediates for the synthesis of more complex molecules . The interaction of these compounds with alcohols and their transformation into different silanes suggests potential reactivity pathways for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents on the aromatic ring, such as methyl groups, can affect the compound's vibrational characteristics and stability . The crystalline structure and hydrogen bonding patterns contribute to the compound's solid-state properties, as observed in various acetamide derivatives . The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provide additional data on the spectroscopic properties of related compounds, which could be extrapolated to understand the properties of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- The crystal structure of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide derivatives has been analyzed, showing unique conformational characteristics compared to other capsaicinoids, contributing to our understanding of molecular interactions and stability in the crystalline state (Park et al., 1995).

Metabolic Studies

- Research has been conducted on the metabolism of related compounds, shedding light on the biotransformation processes in the human body, crucial for understanding the pharmacokinetics and dynamics of similar substances (Fujimaki et al., 1990).

Chemical Reactions and Synthesis

- Studies on the acid-catalyzed hydrolysis of related compounds have provided insights into chemical reactions and synthesis processes, contributing to the development of new methodologies in organic chemistry (Rouchaud et al., 2010).

Biological Screening

- Some derivatives of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activity, showing significant potential in these areas (Khan et al., 2019).

Structural and Fluorescence Properties

- The structural aspects and properties, including fluorescence emission, of salts and inclusion compounds of related amides have been explored, contributing to our understanding of molecular properties and potential applications in fluorescence-based technologies (Karmakar et al., 2007).

Cognitive Function Enhancement

- Research has shown that derivatives can improve learning and memory in animal models, suggesting potential applications in cognitive function enhancement and treatment of memory-related disorders (Sakurai et al., 1989).

Eigenschaften

IUPAC Name |

N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-5-9(13)7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLUGNBVBWVYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439553 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |

CAS RN |

100445-95-2 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

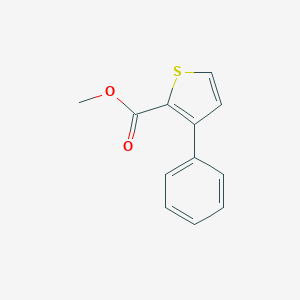

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

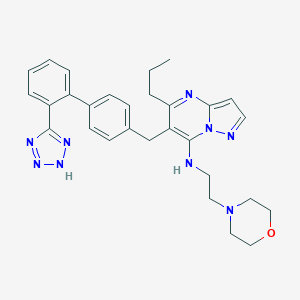

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)

![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)